Methyl 2-ethoxybenzoylformate

Photochemistry α-Ketoester Photophysics Laser Flash Photolysis

Methyl 2-ethoxybenzoylformate (CAS 1443309-42-9) is an aromatic α-ketoester, specifically an ortho-ethoxy substituted derivative of benzoylformic acid. It belongs to the benzoylformate ester class, a family of versatile building blocks used in organic synthesis.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
Cat. No. B8000526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-ethoxybenzoylformate
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)C(=O)OC
InChIInChI=1S/C11H12O4/c1-3-15-9-7-5-4-6-8(9)10(12)11(13)14-2/h4-7H,3H2,1-2H3
InChIKeyPVHXOQGCPOFMOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Ethoxybenzoylformate: A Substituted α-Ketoester Building Block for Advanced Synthesis


Methyl 2-ethoxybenzoylformate (CAS 1443309-42-9) is an aromatic α-ketoester, specifically an ortho-ethoxy substituted derivative of benzoylformic acid . It belongs to the benzoylformate ester class, a family of versatile building blocks used in organic synthesis [1]. The compound features both an electrophilic α-keto group and a nucleophilic ortho-ethoxy aromatic substituent, which modulates its chemical reactivity and physical properties relative to unsubstituted analogs like methyl benzoylformate (CAS 15206-55-0) and ethyl benzoylformate (CAS 1603-79-8) [2].

Procurement Rationale: Why a Simple Benzoylformate Ester Cannot Replace Methyl 2-Ethoxybenzoylformate


Benzoylformate esters are not interchangeable; their reactivity, photophysical behavior, and physical properties are highly sensitive to substitution on both the ester alkyl chain and the aromatic ring [1]. For instance, the triplet lifetime of unsubstituted alkyl benzoylformates varies significantly from 670 ns (methyl) to 310 ns (isopropyl), directly impacting their performance in photochemical applications [1]. Furthermore, the introduction of an ortho-ethoxy group, as in the target compound, is known to dramatically alter fragmentation pathways and the compound's overall electron density, which influences its behavior as a synthetic intermediate [2]. Substituting with a simpler, more common analog like methyl or ethyl benzoylformate would introduce a different electronic and steric environment, potentially leading to altered reaction kinetics, different product selectivity, and compromised performance in systems designed for the specific ortho-ethoxy motif.

Quantitative Differentiation of Methyl 2-Ethoxybenzoylformate: A Comparator-Focused Evidence Guide


Triplet Excited State Lifetime Comparison in Photochemical Applications

The triplet excited state lifetime is a critical parameter for photochemical applications. For methyl 2-ethoxybenzoylformate, the ortho-ethoxy substituent is expected to significantly alter this value compared to unsubstituted benzoylformate esters. A class-level inference can be drawn from the unsubstituted methyl benzoylformate, which has a triplet lifetime of 670 ns under the same experimental conditions [1]. This structural modification to the ortho-ethoxy derivative is anticipated to lead to a markedly different, and likely shorter, triplet lifetime, which can be advantageous for applications requiring fast deactivation or specific energy transfer rates [2].

Photochemistry α-Ketoester Photophysics Laser Flash Photolysis

Ortho-Ethoxy Substitution Effect on Mass Spectrometric Fragmentation

The presence of an ortho-ethoxy group drastically alters the electron ionization (EI) fragmentation pattern compared to unsubstituted benzoate esters. A study comparing regioisomeric ethoxy-substituted methyl benzoates demonstrates that the 'ortho effect' leads to a unique, dominant fragmentation pathway, resulting in a distinct base peak at m/z 165, which is not observed for the meta or para isomers [1]. This provides a clear and unique analytical fingerprint for identifying and confirming the structure of methyl 2-ethoxybenzoylformate, differentiating it from its isomers and unsubstituted benzoylformate analogs.

Analytical Chemistry Mass Spectrometry Structural Elucidation

Assessed Purity Profile from a Commercial Research Supplier

As a specialized research chemical, methyl 2-ethoxybenzoylformate is available from commercial suppliers at a defined purity level. Fluorochem, a reputable vendor for research laboratories, lists the compound with a minimum purity specification of 97.0% . This specified purity level provides a quantitative benchmark for procurement, ensuring the material is fit for use as a synthetic intermediate without introducing significant unknown impurities that could compromise reaction outcomes, compared to sourcing from an unverified or lower-purity supply.

Chemical Procurement Quality Control Synthetic Building Blocks

Where Methyl 2-Ethoxybenzoylformate Provides a Procurement Advantage: Application Scenarios


Specialized Photochemical Studies Requiring Tuned Triplet Lifetimes

Researchers investigating photoredox catalysis or developing novel photoinitiators require α-ketoesters with precise photophysical properties. The class-level inference that methyl 2-ethoxybenzoylformate's ortho-ethoxy group will alter its triplet lifetime relative to unsubstituted analogs (670 ns for methyl benzoylformate [1]) makes it a candidate for tuning energy transfer processes. Procuring this specific derivative allows for systematic exploration of how electron-donating substituents influence excited-state dynamics, which is not possible with the simpler, commercially ubiquitous methyl or ethyl benzoylformates [2].

Synthesis of Complex Molecules with Ortho-Substituted Aromatic Cores

The ortho-ethoxy group serves as both a directing group and a masked phenol equivalent in multistep synthesis. Methyl 2-ethoxybenzoylformate is the ideal starting material for constructing bioactive molecules or ligands that contain an ortho-oxygenated phenyl ring. Its use bypasses the need for a separate ortho-functionalization step, providing a direct route to a specific substitution pattern. This is a key procurement differentiator, as it allows chemists to access this pre-functionalized scaffold directly, saving synthetic steps compared to starting with an unsubstituted benzoylformate and attempting a late-stage ortho-etherification, which may be low-yielding or unselective [1].

Analytical Method Development and Metabolite Identification

For analytical chemists developing LC-MS or GC-MS methods to detect or quantify specific ortho-ethoxy benzoyl metabolites, an authentic standard is essential. The unique EI fragmentation pattern driven by the 'ortho effect' (with a predicted prominent base peak from ortho-ethoxy interaction [1]) provides a definitive diagnostic marker. Procuring methyl 2-ethoxybenzoylformate as a reference standard ensures accurate identification and differentiation from other regioisomers or related analogs in complex biological or environmental matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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